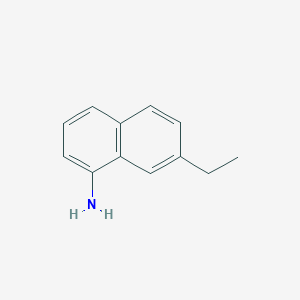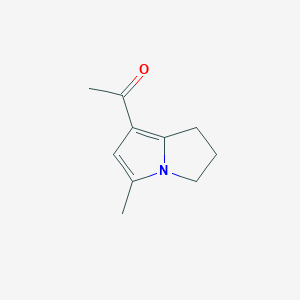![molecular formula C10H9NO3 B12869184 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone is an organic compound with the molecular formula C10H9NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone typically involves the condensation of 7-methoxy-2-aminophenol with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
- 1-(Benzo[d]oxazol-2-yl)ethanone
- 1-(2-Methylbenzo[d]oxazol-7-yl)ethanone
- 1-(2-Hydroxybenzo[d]oxazol-7-yl)ethanone
Comparison: 1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. Compared to other benzoxazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
1-(7-methoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(12)10-11-7-4-3-5-8(13-2)9(7)14-10/h3-5H,1-2H3 |
Clave InChI |
AAFYLSNOJYPKCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
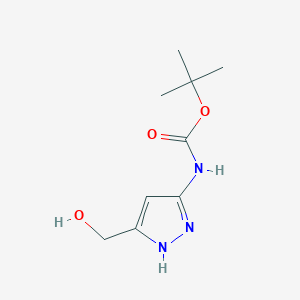
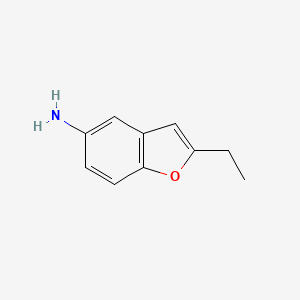
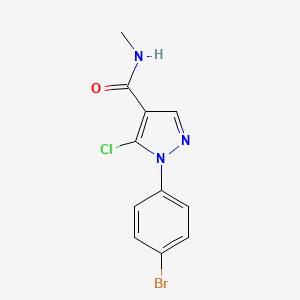

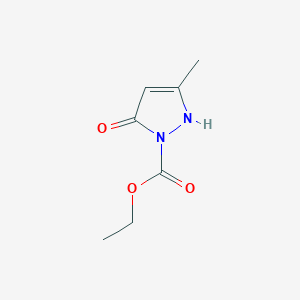

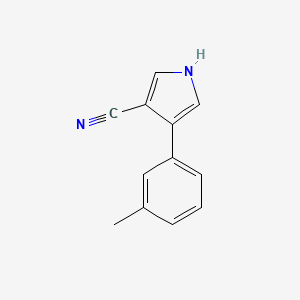
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
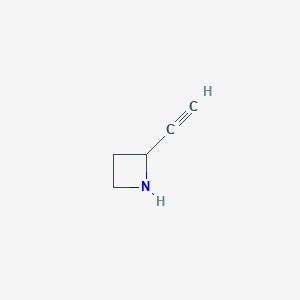
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
